2-Difluoromethoxy-6-fluorothiophenol
Overview
Description
2-Difluoromethoxy-6-fluorothiophenol is a chemical compound with the molecular formula C7H5F3OS. It is characterized by the presence of both difluoromethoxy and fluorothiophenol groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Difluoromethoxy-6-fluorothiophenol typically involves the introduction of difluoromethoxy and fluorothiophenol groups onto a suitable aromatic ring. One common synthetic route involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions. . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Difluoromethoxy-6-fluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiophenol group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Difluoromethoxy-6-fluorothiophenol has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity and ability to interact with various molecular targets.
Materials Science: This compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the creation of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-fluorothiophenol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorothiophenol group may contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
2-Difluoromethoxy-6-fluorothiophenol can be compared with other similar compounds, such as:
2-Difluoromethoxyphenyl isothiocyanate: This compound also contains a difluoromethoxy group but differs in its isothiocyanate functional group, leading to different reactivity and applications.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and have unique properties due to the presence of the difluoromethoxy group. The uniqueness of this compound lies in its combination of difluoromethoxy and fluorothiophenol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYAIHMBAZAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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